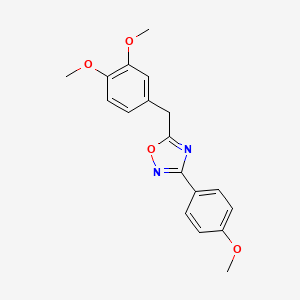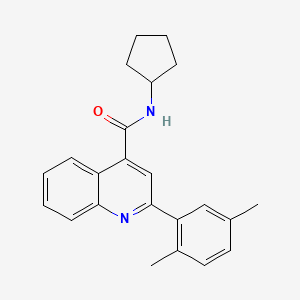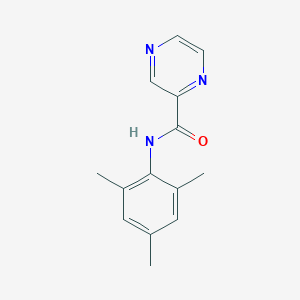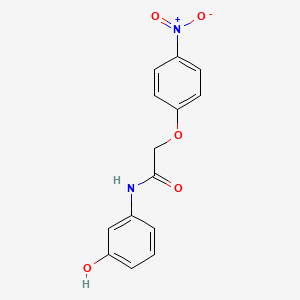![molecular formula C15H13ClN2O3 B5881496 methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This inhibition may contribute to the compound's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to have anti-tumor properties, possibly due to its ability to induce apoptosis in cancer cells. Additionally, methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have neuroprotective effects, possibly due to its ability to inhibit the activity of AChE, an enzyme involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate in lab experiments is its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on the compound's anti-tumor properties and its potential as a cancer treatment. Additionally, further studies could investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases and conditions.
Méthodes De Synthèse
The synthesis of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate involves several steps. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with aniline to form 2-chloro-N-(phenyl)benzamide. The final step involves reacting this intermediate with methyl chloroformate to form methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate.
Applications De Recherche Scientifique
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have potential therapeutic properties in several areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-9-11(7-8-13(12)16)18-15(20)17-10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGUEXJDNLWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-[(phenylcarbamoyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)


![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)


![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
